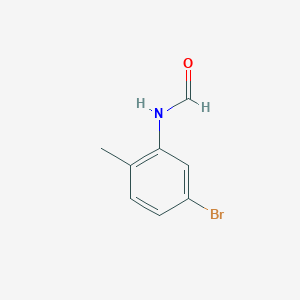

N-(5-bromo-2-methylphenyl)formamide

Description

N-(5-bromo-2-methylphenyl)formamide is an aromatic formamide derivative characterized by a bromine atom at the para-position (C5) and a methyl group at the ortho-position (C2) on the phenyl ring. Its molecular formula is C₈H₈BrNO, with a molecular weight of 214.06 g/mol. Formamides are typically synthesized via formylation of primary amines using formic acid or its derivatives under controlled conditions .

Properties

IUPAC Name |

N-(5-bromo-2-methylphenyl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6-2-3-7(9)4-8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLJAUDOAQDORY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromo-2-methylphenyl)formamide can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methylaniline with formic acid or formic anhydride. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and may require a catalyst to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methylphenyl)formamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The formamide group can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate the substitution of the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the formamide group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylformamides, while oxidation and reduction can produce different derivatives of the original compound .

Scientific Research Applications

N-(5-bromo-2-methylphenyl)formamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methylphenyl)formamide involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity and chemical behavior of aromatic formamides are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs:

Key Observations:

- Bioactivity: Nitro-substituted formamides (e.g., FANFT) exhibit significant carcinogenicity due to metabolic activation , whereas hydroxyl or methoxy derivatives (e.g., N-(4-hydroxyphenyl)formamide) show antimicrobial properties . The absence of a nitro group in this compound may reduce carcinogenic risk but also limit nitroreductase-mediated bioactivity.

- Synthetic Routes : Analogous compounds are synthesized via amine formylation (e.g., using formic acid or DMF as a solvent ) or nucleophilic addition to isocyanates .

Metabolic and Toxicological Profiles

- FANFT: Metabolized by prostaglandin endoperoxide synthetase, leading to DNA adduct formation and bladder carcinogenesis in rats . Aspirin inhibits this metabolism, reducing tumor incidence .

- Its metabolic pathway remains unstudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.